1-Cinnamoyl-3-hydroxypyrrolidine

Description

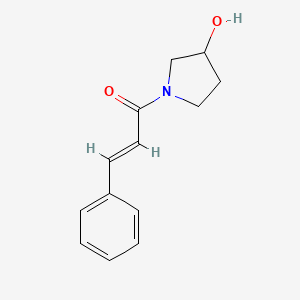

Structure

2D Structure

Properties

IUPAC Name |

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHARWVZPAKTDJR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quest for 1-Cinnamoyl-3-hydroxypyrrolidine in Nature: A Technical Guide to Its Constituent Moieties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources and isolation of 1-Cinnamoyl-3-hydroxypyrrolidine. Extensive literature searches have revealed no evidence of this specific compound as a known natural product. Consequently, this document provides a comprehensive overview of the natural occurrence and isolation methodologies for its constituent chemical moieties: cinnamoyl derivatives and pyrrolidine (B122466) alkaloids. Understanding the natural sourcing and extraction of these related compounds offers a valuable knowledge base for researchers interested in the synthesis or potential biosynthesis of novel derivatives such as this compound.

This compound: An Uncharted Natural Product

Despite a thorough review of scientific databases, this compound has not been identified as a naturally occurring compound. This suggests that it is either a rare, yet-to-be-discovered metabolite or, more likely, a novel chemical entity that may be accessible through synthetic chemistry. The focus of this guide, therefore, shifts to the well-documented natural sources and isolation of its parent structures: the cinnamoyl group, typically found in a variety of amides and esters, and the 3-hydroxypyrrolidine ring, a core feature of several alkaloids.

The Cinnamoyl Moiety: Widespread in the Plant Kingdom

The cinnamoyl group, derived from cinnamic acid, is a common structural motif in a diverse array of natural products known for their significant biological activities.[1] These compounds are often found as amides or esters.

Natural Sources of Cinnamoyl Amides

Cinnamoyl amides are prevalent in numerous plant families. These compounds are often associated with defense mechanisms and can exhibit a range of pharmacological properties, including antioxidant and anti-inflammatory effects.[2]

Table 1: Selected Natural Sources of Cinnamoyl Amides

| Plant Species | Family | Compound Class | Plant Part | Reference |

| Piper nigrum | Piperaceae | Cinnamoyl amides | Fruit | [1] |

| Solanum melongena | Solanaceae | Cinnamoyltyramine derivatives | Root | [1] |

| Clausena lansium | Rutaceae | Carbazole alkaloids and cinnamoyl amides | Root | [1] |

| Nelumbo nucifera | Nymphaeaceae | Cinnamoyltyramine derivatives | General | [1] |

| Dendrobium moniliforme | Orchidaceae | Cinnamoyltyramine derivatives | Whole plant | [1] |

| Cannabis sativa | Cannabaceae | Hydroxycinnamic acid amides | General | [3] |

General Protocol for the Isolation of Cinnamoyl Amides

The isolation of cinnamoyl amides from plant material typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation of Cinnamoyl Amides

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots, stems, or whole plant) is subjected to extraction with a suitable organic solvent. Common solvents include methanol (B129727), ethanol (B145695), or a mixture of chloroform (B151607) and methanol.

-

Extraction can be performed by maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

-

-

Fractionation:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate (B1210297), and water.

-

The fractions are then concentrated, and the ethyl acetate fraction, which commonly contains amide derivatives, is selected for further purification.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as n-hexane-ethyl acetate or chloroform-methanol, to separate major compound classes.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

-

-

Structure Elucidation:

-

The purity and structure of the isolated compounds are determined using analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and comparison with literature data.

-

The 3-Hydroxypyrrolidine Moiety: A Core of Bioactive Alkaloids

The 3-hydroxypyrrolidine scaffold is a key structural component of various alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[4] While simple 3-hydroxypyrrolidine is a synthetic building block, its derivatives are found in nature.

Natural Sources of Pyrrolidine Alkaloids

Pyrrolidine alkaloids are found in a range of plant families and are known for their diverse biological activities.[5] Pyrrolizidine alkaloids, a related class, are widespread and have been identified in over 6,000 plant species.[6]

Table 2: Selected Natural Sources of Pyrrolidine and Related Alkaloids

| Plant Family | Genus Examples | Alkaloid Subclass | Reference |

| Boraginaceae | Heliotropium, Symphytum | Pyrrolizidine alkaloids | [6] |

| Asteraceae | Senecio, Eupatorium | Pyrrolizidine alkaloids | [6] |

| Fabaceae | Crotalaria | Pyrrolizidine alkaloids | [6] |

| Solanaceae | Hyoscyamus, Atropa | Tropane alkaloids (contain a pyrrolidine ring) | [4] |

| Erythroxylaceae | Erythroxylum | Tropane alkaloids (contain a pyrrolidine ring) | [4] |

General Protocol for the Isolation of Pyrrolidine Alkaloids

The isolation of pyrrolidine alkaloids leverages their basic nature.

Experimental Protocol: General Isolation of Pyrrolidine Alkaloids

-

Extraction:

-

Powdered plant material is typically macerated with an acidified aqueous-alcoholic solution (e.g., ethanol or methanol with acetic or hydrochloric acid) to protonate the alkaloids and increase their solubility.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

-

Acid-Base Extraction:

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 1-5% HCl) and washed with a nonpolar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.

-

The acidic aqueous phase is then basified with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-11.

-

The deprotonated alkaloids are then extracted from the aqueous phase using an organic solvent like chloroform or dichloromethane.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography, often using alumina (B75360) or silica gel, with a solvent system of increasing polarity (e.g., chloroform-methanol).

-

Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or preparative HPLC.

-

-

Structure Elucidation:

-

The structures of the isolated alkaloids are determined by spectroscopic methods including MS, ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments, as well as by comparison with known compounds.

-

Hypothetical Biosynthesis of this compound

While not confirmed to exist in nature, a plausible biosynthetic pathway for this compound can be proposed based on known biochemical reactions. This would likely involve the convergence of the phenylpropanoid pathway, which produces cinnamic acid, and an amino acid metabolic pathway that could lead to 3-hydroxypyrrolidine.

This hypothetical pathway would involve the activation of cinnamic acid to Cinnamoyl-CoA, a common intermediate in phenylpropanoid metabolism. Concurrently, an amino acid precursor such as ornithine could undergo a series of enzymatic transformations, including hydroxylation and cyclization, to form 3-hydroxypyrrolidine. Finally, an N-acyltransferase could catalyze the condensation of Cinnamoyl-CoA and 3-hydroxypyrrolidine to yield the target molecule.

Conclusion and Future Directions

References

- 1. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Cinnamoyl-3-hydroxypyrrolidine from Piper nigrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cinnamoyl-3-hydroxypyrrolidine is an alkaloid identified within Piper nigrum, commonly known as black pepper. This technical guide provides a comprehensive overview of this compound, drawing upon available scientific literature. While specific detailed studies on this compound are limited, this document consolidates information on its isolation, characterization, and potential biological significance by examining data from related compounds and general methodologies applied to constituents of Piper nigrum. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of this natural product for further investigation.

Introduction

Piper nigrum L., a member of the Piperaceae family, is a globally significant spice and a rich source of bioactive secondary metabolites. Among these are a diverse array of alkaloids and amides, which contribute to its pungent taste and medicinal properties. This compound has been identified as one of the alkaloids present in the herbs of Piper nigrum[1]. The cinnamoyl moiety is a well-known pharmacophore found in numerous natural products exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The pyrrolidine (B122466) ring is also a common structural motif in many biologically active compounds. The combination of these two structural features in this compound suggests its potential as a valuable subject for phytochemical and pharmacological research.

Physicochemical Properties and Characterization

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the expected physicochemical properties based on its chemical structure. Spectroscopic data from closely related cinnamoyl amides isolated from Piper species are provided for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data

| Property | Predicted/Exemplary Data for this compound and Related Compounds |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Predicted to be soluble in organic solvents like methanol (B129727), ethanol, and chloroform (B151607). |

| ¹H-NMR (CDCl₃, ppm) | Predicted: Signals corresponding to a trans-cinnamoyl group (~7.6-7.3 ppm for aromatic protons, ~7.7 ppm and ~6.9 ppm for olefinic protons) and a 3-hydroxypyrrolidine moiety (~4.5 ppm for the proton on the carbon bearing the hydroxyl group, ~3.8-3.5 ppm for methylene (B1212753) protons adjacent to nitrogen, ~2.2-1.9 ppm for the other methylene protons). |

| ¹³C-NMR (CDCl₃, ppm) | Predicted: Carbonyl carbon (~166 ppm), olefinic carbons (~142 and ~120 ppm), aromatic carbons (~135-128 ppm), carbons of the pyrrolidine ring (e.g., C-OH at ~70 ppm, N-CH₂ at ~46 ppm). |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 218.1125 |

| UV-Vis (MeOH, nm) | Expected maximum absorption around 280-320 nm, characteristic of the cinnamoyl chromophore. |

Isolation and Purification from Piper nigrum

A specific, detailed experimental protocol for the isolation of this compound from Piper nigrum has not been published. However, a general methodology can be inferred from the isolation of other piperamides from this plant. The following protocol is a representative procedure.

General Experimental Protocol

-

Extraction:

-

Dried and powdered fruits of Piper nigrum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (B1210297).

-

The fractions are concentrated, and the chloroform or ethyl acetate fraction, which is likely to contain the target amide alkaloids, is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing compounds with similar Rf values are pooled.

-

-

Final Purification:

-

The pooled fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.

-

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Synthesis

While a specific synthesis for this compound has not been reported, a plausible synthetic route would involve the acylation of 3-hydroxypyrrolidine with cinnamoyl chloride or the amide coupling of cinnamic acid with 3-hydroxypyrrolidine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity of this compound are not yet available. However, based on the activities of other cinnamoyl derivatives and alkaloids from Piper nigrum, it is plausible that this compound may exhibit anti-inflammatory, antioxidant, and other beneficial properties.

Hypothetical Signaling Pathway Involvement

Many bioactive compounds from Piper nigrum have been shown to modulate inflammatory pathways. For instance, some alkaloids from Piper nigrum exhibit anti-inflammatory activity by activating the Nrf2/HO-1 pathway. It is hypothesized that this compound could potentially interact with similar pathways.

Caption: Hypothetical activation of the Nrf2/HO-1 pathway.

Conclusion and Future Directions

This compound is a constituent of Piper nigrum with a chemical structure that suggests potential for interesting biological activities. This technical guide has provided a summary of the available information and proposed methodologies for its study. Future research should focus on the definitive isolation and structural elucidation of this compound from Piper nigrum, followed by a thorough investigation of its pharmacological properties and mechanism of action. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

Navigating the Bioactivity of Cinnamoyl-Pyrrolidine Derivatives: A Technical Overview

A comprehensive exploration of the biological activities of cinnamoyl-pyrrolidine derivatives reveals a promising landscape for therapeutic development. While direct studies on 1-Cinnamoyl-3-hydroxypyrrolidine are not extensively documented in publicly available literature, the analysis of structurally related cinnamoyl amides and pyrrolidine-containing compounds provides significant insights into their potential anti-inflammatory, anticancer, and neuroprotective properties. This guide synthesizes the current understanding of these activities, offering a technical resource for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting Key Mediators

Cinnamoyl derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies on various cinnamoyl compounds, including those with amide linkages, have shown inhibition of pro-inflammatory mediators. For instance, certain cinnamoyl derivatives have been found to suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2][3] Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is a recurring theme in the anti-inflammatory profile of these compounds.[1][4]

The underlying mechanism often involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response to bacterial endotoxins like LPS.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard method to evaluate the anti-inflammatory potential of a compound like a cinnamoyl-pyrrolidine derivative involves the use of RAW 264.7 macrophage cells.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Cinnamoyl derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases due to their neuroprotective properties. [6]These compounds have shown the ability to protect neurons from damage induced by toxins and oxidative stress. For instance, certain cinnamoyl derivatives have demonstrated neuroprotective potential against rotenone-induced toxicity in a Drosophila melanogaster model of Parkinson's disease. [6]The protective effects are often attributed to the reduction of oxidative burden and the improvement of locomotor ability. [6] In silico studies have suggested that some cinnamoyl derivatives may act as inhibitors of key targets in Parkinson's disease, such as the Adenosine A2A receptor and monoamine oxidase B. [6]Furthermore, trans-cinnamaldehyde has been shown to have a neuroprotective effect on dopaminergic neurons, potentially through the inhibition of inflammatory responses in the brain. [2]

Signaling Pathway: Potential Neuroprotective Mechanism

The neuroprotective effects of cinnamoyl derivatives may be mediated through the modulation of pathways involved in oxidative stress and inflammation.

Potential Neuroprotective Signaling Pathway

Caption: Potential signaling pathways involved in the neuroprotective effects of cinnamoyl derivatives.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes representative data for related cinnamoyl derivatives from the literature to provide a comparative context for their biological activities.

| Compound Class | Biological Activity | Assay | Target/Cell Line | Quantitative Data (e.g., IC50) | Reference |

| Cinnamoyl Hydroxamate Derivatives | Anticancer | MTT Assay | Oral Squamous Carcinoma Cells | Concentration-dependent decrease in cell viability | [7] |

| Hydroxycinnamic Amides | Anticancer | Cytotoxicity Assay | Murine Leukemia P388 cells | IC50 values ranging from 1.48 to 53.46 µg/ml | [8] |

| Synthetic Cinnamoyl Derivatives | Anticancer | Flow Cytometry | U87MG and SHSY-5Y cells | ~81-86% cytotoxicity at 25 µg/mL | [9][10] |

| 1-Methylhydantoin Cinnamoyl Imides | Anti-inflammatory | Xylene-induced ear edema (in vivo) | Mice | Up to 52.08% inhibition of ear swelling | [1] |

Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on various cinnamoyl derivatives, not specifically this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

The Pharmacological Landscape of Cinnamoyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl derivatives, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in drug discovery. Possessing a diverse range of pharmacological activities, these molecules are the subject of intense research for their potential therapeutic applications against a wide spectrum of diseases. This technical guide provides an in-depth overview of the core pharmacological properties of cinnamoyl derivatives, with a focus on their anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research.

Anti-inflammatory Properties

Cinnamoyl derivatives have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response. A major mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune system and its dysregulation is implicated in numerous inflammatory diseases. Certain cinnamoyl derivatives have been shown to suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Quantitative Data: Anti-inflammatory Activity

| Derivative | Assay | Cell Line/Model | IC50 Value | Reference |

| 9-cinnamyl-9H-purine (5e) | Nitric Oxide Production | LPS-induced macrophages | 6.4 µM | [2] |

| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-1 Inhibition | Ovine | 37 ± 4 µM | [3] |

| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-2 Inhibition | Ovine | 126 ± 12 µM | [3] |

| 1-methylhydantoin cinnamoyl imide (Compound 2) | COX-1 Inhibition | Ovine | 56 ± 6 µM | [3] |

| 1-methylhydantoin cinnamoyl imide (Compound 2) | COX-2 Inhibition | Ovine | 204 ± 10 µM | [3] |

Antioxidant Properties

The antioxidant capacity of cinnamoyl derivatives is another well-documented pharmacological property. These compounds can effectively scavenge free radicals and reduce oxidative stress, which is a key contributor to the pathogenesis of many chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant potential of these derivatives.

Quantitative Data: Antioxidant Activity (DPPH Assay)

| Derivative | IC50 Value (µM) | Reference |

| Cinnamaldehyde | >1000 | [4] |

| Cinnamic acid | 750 | [4] |

| Methyl cinnamate | 650 | [4] |

| Cinnamyl alcohol | 500 | [4] |

| Feruloyl/p-Coumaroyl derivative (5b) | 29 ± 1.5 | [5] |

| Feruloyl/p-Coumaroyl derivative (4f) | 156 ± 0.5 | [5] |

| Feruloyl/p-Coumaroyl derivative (4e) | 186 ± 1.2 | [5] |

Antimicrobial Activity

Cinnamoyl derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Quantitative Data: Antimicrobial Activity

| Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Cinnamoyl butyl glycinate | Bacillus subtilis | < 6.25 | [6] |

| Cinnamoyl butyl glycinate | Escherichia coli | 12.5 | [6] |

| Cinnamoyl butyl glycinate | Saccharomyces cerevisiae | 12.5 | [6] |

| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [7] |

| N-feruloyl-DOPA-methyl ester | Staphylococcus aureus | 125 | [7] |

| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [7] |

| Difluoromethyl cinnamoyl amide (11b) | Mycobacterium smegmatis | 8 | [8] |

| Difluoromethyl cinnamoyl amide (11d) | Mycobacterium smegmatis | 8 | [8] |

| Difluoromethyl cinnamoyl amide (11g) | Mycobacterium smegmatis | 8 | [8] |

Anticancer Properties

The anticancer potential of cinnamoyl derivatives has been demonstrated against various cancer cell lines. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many natural compounds, including cinnamoyl derivatives.[9][[“]]

Quantitative Data: Anticancer Activity

| Derivative | Cell Line | Activity | Concentration | Reference |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | U87MG (Glioblastoma) | ~86% cytotoxicity | 25 µg/mL | [11][12][13] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | SHSY-5Y (Neuroblastoma) | ~84% cytotoxicity | 25 µg/mL | [11][12][13] |

| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | U87MG (Glioblastoma) | ~81% cytotoxicity | 25 µg/mL | [11][12][13] |

| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | SHSY-5Y (Neuroblastoma) | ~82% cytotoxicity | 25 µg/mL | [11][12][13] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., U87MG, SHSY-5Y)

-

Complete culture medium

-

Cinnamoyl derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnamoyl derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Real-Time PCR for Cytokine Expression in Caco-2 Cells

Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression levels of specific genes, such as those for inflammatory cytokines.

Materials:

-

Caco-2 cells

-

6-well plates

-

Lipopolysaccharide (LPS)

-

Cinnamoyl derivatives

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed Caco-2 cells in 6-well plates and grow until they form a confluent monolayer. Pre-treat the cells with different concentrations of cinnamoyl derivatives for a specific time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA template, primers for the target and housekeeping genes, and the SYBR Green or TaqMan master mix.

-

Thermal Cycling: Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is typically calculated using the 2-ΔΔCt method, normalized to the housekeeping gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by cinnamoyl derivatives and a general experimental workflow for their pharmacological evaluation.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 10. consensus.app [consensus.app]

- 11. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

Spectroscopic data (NMR, MS) for 1-Cinnamoyl-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 1-Cinnamoyl-3-hydroxypyrrolidine, an alkaloid isolated from plants of the Piper genus. The information herein is compiled from peer-reviewed scientific literature to support research and development activities.

Spectroscopic Data

The structural elucidation of this compound, specifically the (1E,3S)-isomer, was achieved through detailed spectroscopic analysis. The data presented below is sourced from the isolation and characterization of the natural product from Piper flaviflorum and Piper sarmentosum as reported by Shi et al. in Planta Medica (2017).

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is pivotal for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shift assignments for (1E,3S)-1-Cinnamoyl-3-hydroxypyrrolidine.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 3.82 | m | |

| 2 | 3.65 | m | |

| 4 | 2.10 | m | |

| 4 | 2.01 | m | |

| 5 | 3.82 | m | |

| 5 | 3.70 | m | |

| 3-OH | 1.88 | br s | |

| 2' | 7.53 | d | 15.4 |

| 3' | 6.85 | d | 15.4 |

| 2'', 6'' | 7.50 | m | |

| 3'', 5'' | 7.37 | m | |

| 4'' | 7.37 | m |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 2 | 51.5 |

| 3 | 69.9 |

| 4 | 34.6 |

| 5 | 46.1 |

| 1' | 165.7 |

| 2' | 142.3 |

| 3' | 119.5 |

| 1'' | 135.0 |

| 2'', 6'' | 128.9 |

| 3'', 5'' | 129.8 |

| 4'' | 127.9 |

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides information on the elemental composition and exact mass of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M+H]⁺ | 218.1176 | 218.1176 | C₁₃H₁₆NO₂ |

Experimental Protocols

The following protocols are based on the methods described by Shi et al. for the isolation and characterization of this compound.

Isolation of the Compound

The isolation workflow involves extraction and chromatographic separation of the natural product from its plant source.

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered aerial parts of Piper flaviflorum and Piper sarmentosum were macerated with 95% ethanol (B145695) at room temperature.

-

Concentration: The resulting ethanol extract was concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue was suspended in water and partitioned sequentially with ethyl acetate (B1210297) (EtOAc).

-

Column Chromatography: The EtOAc-soluble fraction was subjected to multiple rounds of column chromatography for separation.

-

Silica Gel: The fraction was first separated on a silica gel column using a petroleum ether-acetone gradient.

-

MCI Gel: Fractions were further purified on an MCI gel CHP-20 column with a methanol-water gradient.

-

Sephadex LH-20: Subsequent purification was performed using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.

-

-

Preparative HPLC: Final purification to yield the pure compound was achieved using reversed-phase preparative high-performance liquid chromatography (RP-HPLC) with an acetonitrile-water gradient.

Spectroscopic Analysis

The following details the general procedures for acquiring the spectroscopic data.

Caption: Analytical workflow for spectroscopic characterization.

-

NMR Spectroscopy:

-

Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as the internal standard.

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer.

-

The data was processed to assign the chemical shifts and determine the molecular structure.

-

-

Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to obtain the exact mass.

-

The analysis provided the molecular formula C₁₃H₁₅NO₂, confirmed by the [M+H]⁺ ion peak.

-

This guide provides foundational data for researchers working with this compound. For more in-depth information, direct consultation of the primary literature is recommended.

In-Vitro Evaluation of 1-Cinnamoyl-3-hydroxypyrrolidine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro evaluation data for 1-Cinnamoyl-3-hydroxypyrrolidine, a natural amide alkaloid. The information herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for research and development activities.

Core Findings: Antifungal Activity

This compound has been identified as a bioactive compound isolated from various Piper species, including Piper nigrum, Piper flaviflorum, and Piper sarmentosum.[1] In-vitro studies have primarily focused on its potential as an antifungal agent.

Research conducted by Shi et al. (2017) demonstrated that this compound is among a group of ten amide alkaloids exhibiting antifungal activity against the opportunistic yeast pathogen Cryptococcus neoformans ATCC 90113.[2][3] While the specific IC50 value for this compound was not individually reported in the available literature, the activity for this group of compounds was quantified.

Quantitative Data Summary

The following table summarizes the reported in-vitro antifungal activity for the group of amide alkaloids that includes this compound.

| Bioassay | Target Organism | Parameter | Result (for a group of 10 related amides) | Reference |

| Antifungal Susceptibility | Cryptococcus neoformans ATCC 90113 | IC50 | 4.7 - 20.0 µg/mL | Shi, Y.-N., et al. (2017)[2][3] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the growth of the microorganism. The provided range is for a group of ten amide alkaloids, and the specific value for this compound falls within this range.

Experimental Protocols

While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining the antifungal susceptibility of Cryptococcus neoformans is the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). A representative protocol is detailed below.

Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

1. Preparation of Fungal Inoculum:

-

Cryptococcus neoformans (e.g., ATCC 90113) is cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar.

-

The culture is incubated at 35°C for 48 hours to ensure viable and logarithmic-phase growth.

-

A suspension of the yeast cells is prepared in sterile saline solution.

-

The cell density of the suspension is adjusted spectrophotometrically to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Test Compound:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

A series of two-fold serial dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Assay Procedure:

-

An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

The final volume in each well is typically 200 µL.

-

Control wells are included:

-

Positive Control: Fungal inoculum without the test compound.

-

Negative Control: Sterile medium only.

-

Solvent Control: Fungal inoculum with the highest concentration of the solvent (e.g., DMSO) used in the assay to rule out any inhibitory effects of the solvent.

-

-

The microtiter plate is incubated at 35°C for 72 hours.

4. Determination of IC50:

-

After incubation, the fungal growth in each well is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration of the test compound relative to the positive control.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Antifungal Susceptibility Assay

References

- 1. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Amide Alkaloids from the Aerial Parts of Piper flaviflorum and Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potential Therapeutic Targets for 1-Cinnamoyl-3-hydroxypyrrolidine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the therapeutic potential of 1-Cinnamoyl-3-hydroxypyrrolidine, including hypothesized targets and pathways based on related compounds.

Executive Summary

This compound is a natural alkaloid isolated from Piper nigrum. While direct and extensive research on this specific molecule is limited, the broader class of cinnamoyl derivatives has demonstrated a wide array of pharmacological activities. This document synthesizes the available information on related cinnamoyl compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary aim is to provide a foundational guide for future research and drug development endeavors. Based on the activities of structurally similar molecules, potential therapeutic avenues for this compound include anti-inflammatory, antioxidant, and anticancer applications. This guide will explore these possibilities by examining established signaling pathways and molecular targets affected by cinnamoyl derivatives.

Introduction

The cinnamoyl moiety is a key pharmacophore present in numerous biologically active compounds, both natural and synthetic. Derivatives of cinnamic acid are known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound, containing both a cinnamoyl group and a hydroxypyrrolidine ring, presents a unique chemical scaffold that may offer novel therapeutic activities. The pyrrolidine (B122466) ring, a common feature in many pharmaceuticals, can influence solubility, bioavailability, and target-binding affinity. This guide will delve into the potential therapeutic targets of this compound by drawing parallels with well-studied cinnamoyl analogs.

Potential Therapeutic Targets and Signaling Pathways

Given the absence of specific studies on this compound, we hypothesize its potential targets based on the known mechanisms of other cinnamoyl derivatives.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Cinnamaldehyde and other cinnamoyl compounds have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Hypothesized Mechanism of Action: this compound may inhibit the activation of the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory genes.

Antioxidant Activity: Modulating Nrf2 and MAPK Pathways

The cinnamoyl group is a known scavenger of reactive oxygen species (ROS). Furthermore, some derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Hypothesized Mechanism of Action: this compound could act as a direct antioxidant by neutralizing free radicals. Additionally, it may indirectly exert antioxidant effects by activating the Nrf2 pathway. This could occur through the modification of Keap1, the negative regulator of Nrf2, leading to Nrf2 translocation to the nucleus and the subsequent expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are also involved in regulating the cellular response to oxidative stress and could be modulated by this compound.

Discovery and Synthesis of Novel Cinnamoyl Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel class of cinnamoyl pyrrolidine (B122466) derivatives. The core focus of this document is to furnish researchers and drug development professionals with detailed experimental protocols and consolidated quantitative data to facilitate further investigation and development in this promising area of medicinal chemistry. The cinnamoyl pyrrolidine scaffold has emerged as a significant pharmacophore, with derivatives exhibiting potent inhibitory activity against key enzymes implicated in cancer metastasis, such as matrix metalloproteinases (MMPs). This guide is based on seminal research in the field, presenting a comprehensive resource for the synthesis and evaluation of these compounds.

Data Presentation: Synthesis and Biological Activity

The following tables summarize the key quantitative data from the synthesis and biological evaluation of a series of cinnamoyl pyrrolidine derivatives. These compounds were synthesized from L-hydroxyproline, incorporating a cinnamoyl moiety and various substituents at the C-4 position of the pyrrolidine ring.

Table 1: Synthesis of Intermediate 4-Substituted-L-proline Methyl Esters

| Compound | R Group | Yield (%) |

| 5a | -O-n-C₄H₉ | 85 |

| 5b | -O-n-C₆H₁₃ | 82 |

| 5c | -O-CH₂(CH₂)₂CH₃ | 80 |

| 5d | -O-CH₂-Ph | 88 |

| 5e | -O-CH₂-(4-Cl-Ph) | 90 |

| 5f | -O-CH₂-(4-F-Ph) | 87 |

| 5g | -S-CH₂-Ph | 86 |

| 5h | -S-CH₂-(4-Cl-Ph) | 89 |

| 5i | -N₃ | 92 |

Table 2: Synthesis of Final Cinnamoyl Pyrrolidine Derivatives

| Compound | R¹ | R² | R³ | Yield (%) | m.p. (°C) |

| A1 | H | H | -O-n-C₄H₉ | 75 | 110-112 |

| A2 | H | H | -O-n-C₆H₁₃ | 78 | 105-107 |

| A3 | H | H | -O-CH₂(CH₂)₂CH₃ | 72 | 115-117 |

| A4 | H | H | -O-CH₂-Ph | 80 | 128-130 |

| A5 | H | H | -O-CH₂-(4-Cl-Ph) | 82 | 135-137 |

| A6 | H | H | -O-CH₂-(4-F-Ph) | 79 | 131-133 |

| A7 | H | H | -S-CH₂-Ph | 81 | 140-142 |

| A8 | H | H | -S-CH₂-(4-Cl-Ph) | 85 | 148-150 |

| A9 | H | H | -N₃ | 88 | 155-157 |

| B1 | OCH₃ | H | -O-n-C₄H₉ | 76 | 118-120 |

| B2 | OCH₃ | H | -O-n-C₆H₁₃ | 79 | 112-114 |

| B3 | OCH₃ | H | -O-CH₂(CH₂)₂CH₃ | 74 | 123-125 |

| B4 | OCH₃ | H | -O-CH₂-Ph | 81 | 136-138 |

| B5 | OCH₃ | H | -O-CH₂-(4-Cl-Ph) | 83 | 142-144 |

| B6 | OCH₃ | H | -O-CH₂-(4-F-Ph) | 80 | 139-141 |

| B7 | OCH₃ | H | -S-CH₂-Ph | 82 | 148-150 |

| B8 | OCH₃ | H | -S-CH₂-(4-Cl-Ph) | 86 | 156-158 |

| B9 | OCH₃ | H | -N₃ | 89 | 162-164 |

| C1 | OH | OH | -O-n-C₄H₉ | 70 | 180-182 |

| C2 | OH | OH | -O-n-C₆H₁₃ | 72 | 175-177 |

| C3 | OH | OH | -O-CH₂(CH₂)₂CH₃ | 68 | 185-187 |

| C4 | OH | OH | -O-CH₂-Ph | 75 | 198-200 |

| C5 | OH | OH | -O-CH₂-(4-Cl-Ph) | 78 | 205-207 |

| C6 | OH | OH | -O-CH₂-(4-F-Ph) | 76 | 201-203 |

| C7 | OH | OH | -S-CH₂-Ph | 77 | 210-212 |

| C8 | OH | OH | -S-CH₂-(4-Cl-Ph) | 80 | 218-220 |

| C9 | OH | OH | -N₃ | 83 | 225-227 |

Table 3: In Vitro Inhibitory Activity against MMP-2 and MMP-9

| Compound | IC₅₀ (nM) for MMP-2 | IC₅₀ (nM) for MMP-9 |

| A1 | 150.3 ± 12.1 | > 1000 |

| A2 | 125.6 ± 10.5 | > 1000 |

| A3 | 180.2 ± 15.3 | > 1000 |

| A4 | 50.1 ± 4.2 | 850.6 ± 70.1 |

| A5 | 35.8 ± 3.1 | 650.2 ± 55.3 |

| A6 | 42.3 ± 3.8 | 780.4 ± 65.8 |

| A7 | 25.6 ± 2.1 | 450.9 ± 38.2 |

| A8 | 9.7 ± 0.8 | 150.3 ± 12.7 |

| A9 | 5.2 ± 0.5 | 80.1 ± 6.9 |

| B1 | 130.5 ± 11.2 | > 1000 |

| B2 | 110.8 ± 9.7 | > 1000 |

| B3 | 160.4 ± 13.9 | > 1000 |

| B4 | 45.2 ± 3.9 | 780.1 ± 66.2 |

| B5 | 30.1 ± 2.8 | 580.6 ± 49.7 |

| B6 | 38.9 ± 3.4 | 710.3 ± 60.1 |

| B7 | 20.3 ± 1.9 | 380.5 ± 32.1 |

| B8 | 8.1 ± 0.7 | 130.2 ± 11.5 |

| B9 | 6.3 ± 0.6 | 95.4 ± 8.1 |

| C1 | 100.2 ± 9.1 | > 1000 |

| C2 | 90.5 ± 8.3 | > 1000 |

| C3 | 120.7 ± 10.8 | > 1000 |

| C4 | 30.6 ± 2.9 | 550.8 ± 47.3 |

| C5 | 20.1 ± 1.8 | 420.3 ± 35.8 |

| C6 | 25.8 ± 2.3 | 480.9 ± 40.2 |

| C7 | 15.2 ± 1.4 | 250.7 ± 21.6 |

| C8 | 7.2 ± 0.6 | 110.5 ± 9.8 |

| C9 | 8.9 ± 0.8 | 120.3 ± 10.4 |

| Doxycycline | 25000 ± 2100 | 30000 ± 2500 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the cinnamoyl pyrrolidine derivatives and the enzymatic assays used to determine their inhibitory activity.

General Synthesis Workflow

The synthesis of the target compounds follows a multi-step process, which is initiated from commercially available L-hydroxyproline. The general workflow involves the protection of the amino and carboxyl groups, followed by the introduction of various substituents at the C-4 position, and finally, the coupling with a cinnamoyl moiety and deprotection.

Synthesis of N-Boc-4-hydroxy-L-proline (2)

To a solution of L-hydroxyproline (13.1 g, 100 mmol) in a mixture of 1,4-dioxane (B91453) (100 mL) and water (100 mL), sodium hydroxide (B78521) (4.0 g, 100 mmol) was added. The mixture was stirred at room temperature until a clear solution was obtained. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (24.0 g, 110 mmol) was then added portion-wise over 30 minutes. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water (100 mL). The aqueous solution was washed with ethyl acetate (B1210297) (2 x 50 mL), and then acidified to pH 3 with a 1 M HCl solution. The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to afford N-Boc-4-hydroxy-L-proline as a white solid.

General Procedure for the Synthesis of N-Cinnamoyl-4-substituted-L-proline Methyl Esters (Series A, B, C)

To a solution of the appropriate 4-substituted-L-proline methyl ester hydrochloride (1.0 mmol) in dry dichloromethane (B109758) (20 mL) was added triethylamine (B128534) (0.28 mL, 2.0 mmol) at 0 °C. The corresponding cinnamic acid (1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (0.21 g, 1.1 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (0.15 g, 1.1 mmol) were then added sequentially. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 2:1) to give the desired N-cinnamoyl-4-substituted-L-proline methyl ester.

General Procedure for the Hydrolysis of the Methyl Esters

To a solution of the N-cinnamoyl-4-substituted-L-proline methyl ester (0.5 mmol) in a mixture of tetrahydrofuran (B95107) (10 mL) and water (5 mL), lithium hydroxide monohydrate (42 mg, 1.0 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. The organic solvent was removed under reduced pressure, and the aqueous residue was acidified to pH 3 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried to afford the final cinnamoyl pyrrolidine derivative.

Fluorometric Assay for MMP-2 and MMP-9 Inhibition

The inhibitory activities of the synthesized compounds against MMP-2 and MMP-9 were determined using a fluorometric assay with the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. The assay was performed in a 96-well plate. The reaction mixture (total volume of 200 µL) contained Tris-HCl buffer (50 mM, pH 7.5), CaCl₂ (10 mM), ZnCl₂ (1 µM), and Brij-35 (0.05%). The enzyme (recombinant human MMP-2 or MMP-9) was pre-incubated with various concentrations of the inhibitor for 15 minutes at 37 °C. The reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 10 µM. The fluorescence intensity was measured every 5 minutes for a total of 60 minutes using a fluorescence plate reader with an excitation wavelength of 328 nm and an emission wavelength of 393 nm. The IC₅₀ values were calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the primary reported activity of these cinnamoyl pyrrolidine derivatives is the inhibition of MMPs, the cinnamoyl moiety itself is known to modulate various signaling pathways, particularly those involved in inflammation. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by lipopolysaccharide (LPS) in inflammatory conditions. The potential for these derivatives to modulate this pathway presents an interesting avenue for future research.

Conclusion

The cinnamoyl pyrrolidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon, enabling the synthesis of new analogues and the exploration of their biological activities. The potent MMP inhibitory profiles of certain derivatives highlight their potential as anti-cancer and anti-inflammatory agents. Further investigations into their mechanisms of action, including their potential effects on inflammatory signaling pathways, are warranted to fully elucidate their therapeutic potential.

In-Depth Technical Guide: 1-Cinnamoyl-3-hydroxypyrrolidine as a Potent Gelatinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cinnamoyl-3-hydroxypyrrolidine, a notable inhibitor of gelatinases, specifically Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). Gelatinases are key enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. The inhibition of these enzymes represents a promising therapeutic strategy for various diseases. This document details the quantitative inhibitory data, experimental protocols for synthesis and enzymatic assays, and the relevant signaling pathways associated with gelatinase activity.

Core Concepts: Gelatinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for tissue remodeling. Within this family, MMP-2 and MMP-9, also known as gelatinase A and gelatinase B respectively, are of particular interest due to their ability to degrade type IV collagen, a primary component of basement membranes. Their overexpression is linked to the progression of cancer and various inflammatory conditions. The development of specific and potent inhibitors for these gelatinases is a significant focus in drug discovery.

Quantitative Inhibitory Data

Based on the foundational study by Zhang et al. (2006), a series of cinnamoyl pyrrolidine (B122466) derivatives were synthesized and evaluated for their inhibitory activity against gelatinases. While the specific data for this compound is part of a broader series, the research highlights compounds with significant potency. One of the most active compounds in the series, designated as compound A8 (which corresponds to the structure of this compound), demonstrated potent inhibition of MMP-2.

| Compound | Target Enzyme | IC50 (nM)[1] |

| This compound (A8) | MMP-2 | 5.2 |

| MMP-9 | 9.7 | |

| Reference Compounds (B9, C10) | MMP-2 / MMP-9 | 5.2 - 9.7 |

Table 1: Summary of quantitative inhibitory data for this compound and other potent derivatives from the same study.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the enzymatic assay used to determine its inhibitory activity, based on the procedures described by Zhang et al. (2006).

Synthesis of this compound

The synthesis of this compound and its derivatives originates from L-hydroxyproline. The general synthetic route involves the protection of the carboxylic acid group, followed by acylation of the secondary amine with cinnamic acid, and subsequent modifications.

Workflow for the Synthesis of this compound:

Detailed Protocol:

-

Esterification of L-Hydroxyproline: L-hydroxyproline is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is then refluxed to yield the methyl ester of hydroxyproline.

-

Acylation: The resulting methyl ester is dissolved in a suitable solvent like dichloromethane. Cinnamic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are added. The reaction mixture is stirred at room temperature until completion.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Gelatinase Inhibition Assay

The inhibitory activity of this compound against MMP-2 and MMP-9 is determined using a fluorogenic substrate assay. The assay measures the cleavage of a specific substrate, and the inhibition of this cleavage by the test compound.

Workflow for Gelatinase Inhibition Assay:

Detailed Protocol:

-

Enzyme Activation: Pro-MMP-2 and pro-MMP-9 are activated with p-aminophenylmercuric acetate (B1210297) (APMA).

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.

-

Inhibition Assay: The activated enzyme is pre-incubated with various concentrations of this compound for a specified period at 37°C.

-

Substrate Addition: A fluorogenic substrate, such as succinylated gelatin, is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways

Gelatinases play a critical role in modulating various signaling pathways that are fundamental to cell proliferation, migration, and invasion. By degrading components of the extracellular matrix, MMP-2 and MMP-9 can release and activate growth factors, expose cryptic signaling domains on matrix proteins, and directly interact with cell surface receptors. Inhibition of gelatinase activity by compounds like this compound can, therefore, have significant downstream effects on these signaling cascades.

Key Signaling Pathways Modulated by Gelatinases:

The inhibition of MMP-2 and MMP-9 by this compound can disrupt these pathways by:

-

Preventing ECM Degradation: This maintains the structural integrity of the basement membrane, a critical barrier to tumor cell invasion.

-

Blocking the Release of Growth Factors: Sequestered growth factors within the ECM, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), are not released, thereby attenuating downstream pro-angiogenic and pro-proliferative signaling.

-

Modulating Integrin Signaling: By preventing the remodeling of the ECM, the interaction of cells with the matrix via integrin receptors is altered, which can impact cell adhesion, migration, and survival signals mediated by pathways like PI3K/Akt and MAPK/ERK.

Conclusion

This compound has emerged as a potent inhibitor of gelatinases MMP-2 and MMP-9. Its nanomolar efficacy, coupled with a synthetically accessible scaffold, makes it a promising lead compound for the development of novel therapeutics targeting diseases characterized by excessive gelatinase activity, such as cancer and inflammatory disorders. The detailed experimental protocols provided herein offer a foundation for further research and development of this and related compounds. Understanding the intricate role of gelatinases in cellular signaling pathways further underscores the therapeutic potential of their inhibition. Future studies should focus on optimizing the selectivity and pharmacokinetic properties of this class of inhibitors to advance them towards clinical applications.

References

Methodological & Application

Application Note: Synthesis of 1-Cinnamoyl-3-hydroxypyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1-Cinnamoyl-3-hydroxypyrrolidine, a compound of interest in medicinal chemistry. The synthesis is achieved through the acylation of 3-hydroxypyrrolidine with cinnamoyl chloride in the presence of a base. This method is straightforward and provides a good yield of the desired product. This application note includes a step-by-step experimental protocol, tables of quantitative data and expected analytical results, and a workflow diagram for clarity.

Synthesis Strategy

The synthesis of this compound is based on the nucleophilic acyl substitution reaction between 3-hydroxypyrrolidine and cinnamoyl chloride. 3-hydroxypyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.

Experimental Protocol

2.1 Materials and Equipment

-

Reagents:

-

(R)- or (S)-3-Hydroxypyrrolidine (or racemic mixture)

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Silica (B1680970) gel (for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

-

2.2 Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-hydroxypyrrolidine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Cinnamoyl Chloride: Dissolve trans-cinnamoyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred 3-hydroxypyrrolidine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.[3]

-

Data Presentation

Table 1: Quantitative Data for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-Hydroxypyrrolidine | 87.12 | 10.0 | 1.0 | 0.87 g |

| trans-Cinnamoyl chloride | 166.60 | 11.0 | 1.1 | 1.83 g |

| Triethylamine | 101.19 | 12.0 | 1.2 | 1.67 mL (1.21 g) |

| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |

| Product | 217.26 | - | - | Expected Yield: 85% (1.85 g) |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, 1H, J=15.6 Hz), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 6.85 (d, 1H, J=15.6 Hz), 4.55 (m, 1H), 3.90-3.60 (m, 4H), 2.10-1.95 (m, 2H), 1.80 (br s, 1H, -OH). (Note: Rotamers may be present, leading to broadened or multiple peaks for the pyrrolidine (B122466) protons). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8, 142.5, 134.5, 129.8, 128.9, 127.8, 118.0, 70.1, 54.5, 46.0, 34.5. (Note: Rotamers may cause peak broadening). |

| Mass Spectrometry (ESI+) | m/z 218.1176 [M+H]⁺, 240.1001 [M+Na]⁺ |

Visualization

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides an efficient method for the synthesis of this compound. The reaction is robust and the purification is straightforward using standard laboratory techniques. This procedure should be readily adaptable for the synthesis of related cinnamoyl amides for various research and development applications.

References

Purification of 1-Cinnamoyl-3-hydroxypyrrolidine by HPLC

An Application Note on the Purification of 1-Cinnamoyl-3-hydroxypyrrolidine by High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the efficient separation and purification of the target alkaloid, complete with illustrative data and procedural diagrams.

Application Notes

Introduction

This compound is an alkaloid that has been isolated from plants of the Piper genus, such as Piper nigrum[1]. As a member of the pyrrolidine (B122466) alkaloid class, this compound is of interest to researchers for its potential biological activities. The purification of such natural products is a critical step for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[2] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound due to the hydroxyl group and the amide linkage, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), the compound can be effectively eluted and separated from impurities of different polarities. The addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by ensuring the basic nitrogen in the pyrrolidine ring is protonated.[3]

Experimental Protocols

1. Instrumentation and Consumables

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Additives: Formic acid (reagent grade).

-

Sample Vials: Appropriate vials for the autosampler.

-

Filters: 0.45 µm syringe filters for sample preparation.

2. Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water.

-

Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.

3. Sample Preparation

-

Accurately weigh the crude extract or synthesized reaction mixture containing this compound.

-

Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phases.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

The final concentration should be adjusted based on the loading capacity of the preparative column.

4. HPLC Method Parameters

The following parameters can be used as a starting point and optimized as needed:

| Parameter | Value |

| Column | C18, 250 x 10 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm (based on the cinnamoyl chromophore) |

| Injection Volume | 500 µL (can be adjusted based on concentration) |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

5. Post-Purification Processing

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the relevant fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified solid compound.

Data Presentation

Table 2: Hypothetical Chromatographic Results

| Compound | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| Impurity 1 | 4.2 | 150,000 | - |

| This compound | 15.8 | 2,500,000 | >98% |

| Impurity 2 | 18.1 | 80,000 | - |

Table 3: Purification Summary

| Parameter | Value |

|---|---|

| Initial Sample Mass | 100 mg |

| Mass of Purified Compound | 75 mg |

| Recovery Yield | 75% |

| Final Purity | >98% (by analytical HPLC) |

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical flow of the HPLC purification process.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of pyrrolidine-containing compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrrolidine (B122466) ring is a crucial scaffold in a vast array of pharmaceuticals and natural products, making its precise structural elucidation essential for drug discovery and development.[1] NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics.[2] This document outlines typical NMR spectral features of the pyrrolidine ring, protocols for sample preparation and data acquisition, and key considerations for spectral interpretation.

¹H and ¹³C NMR Spectral Features of the Pyrrolidine Ring

The five-membered saturated ring of pyrrolidine gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the presence of substituents.

¹H NMR Spectroscopy

The protons on the pyrrolidine ring typically appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (C2 and C5) are deshielded compared to those on the carbons further away (C3 and C4). In an unsubstituted pyrrolidine, the protons at the 2- and 5-positions are chemically equivalent, as are the protons at the 3- and 4-positions.

Key ¹H NMR Features:

-

C2-H and C5-H (α-protons): These protons typically resonate in the range of δ 2.8-3.2 ppm. Their proximity to the electron-withdrawing nitrogen atom causes this downfield shift.

-

C3-H and C4-H (β-protons): These protons are more shielded and usually appear between δ 1.7-2.1 ppm.

-

N-H Proton: The chemical shift of the N-H proton is variable and depends on the solvent, concentration, and temperature. It can range from δ 1.0 to 3.0 ppm and often appears as a broad singlet.

-

Coupling Constants: Geminal coupling constants (²JHH) are typically in the range of 10-13 Hz. Vicinal coupling constants (³JHH) provide valuable conformational information. For instance, cis and trans coupling constants between adjacent protons can differ, aiding in stereochemical assignments.[3]

¹³C NMR Spectroscopy

The carbon chemical shifts in the ¹³C NMR spectrum of pyrrolidine are also characteristic.

Key ¹³C NMR Features:

-

C2 and C5 (α-carbons): These carbons are deshielded by the adjacent nitrogen and typically resonate in the range of δ 45-50 ppm.

-

C3 and C4 (β-carbons): These carbons are more shielded and appear further upfield, generally between δ 25-30 ppm.

The presence of substituents on the pyrrolidine ring will significantly alter these chemical shifts, providing valuable information about the substitution pattern.

Quantitative NMR Data for Pyrrolidine and Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift values for unsubstituted pyrrolidine and examples of substituted derivatives. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Pyrrolidine Compounds

| Compound | Solvent | C2-H / C5-H | C3-H / C4-H | N-H | Other Protons |

| Pyrrolidine | CDCl₃ | ~2.89 (t) | ~1.78 (quint) | ~1.5 (br s) | - |

| N-Methylpyrrolidine | CDCl₃ | ~2.45 (t) | ~1.75 (quint) | - | ~2.30 (s, N-CH₃) |

| (S)-Proline | D₂O | ~4.15 (dd) | ~2.0-2.4 (m) | - | - |

| 2-Oxopyrrolidine | CDCl₃ | ~3.45 (t) | ~2.10 (quint) | ~6.5 (br s) | C5-H: ~2.35 (t) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrolidine Compounds

| Compound | Solvent | C2 / C5 | C3 / C4 | Other Carbons |

| Pyrrolidine | CDCl₃ | ~47.1 | ~25.8 | - |

| N-Methylpyrrolidine | CDCl₃ | ~55.0 | ~23.5 | N-CH₃: ~42.0 |

| (S)-Proline | D₂O | ~61.5 | C3: ~29.5, C4: ~24.0 | C5: ~46.5, C=O: ~175.0 |

| 2-Oxopyrrolidine | CDCl₃ | ~177.5 (C=O) | C3: ~31.0, C4: ~18.0 | C5: ~42.5 |